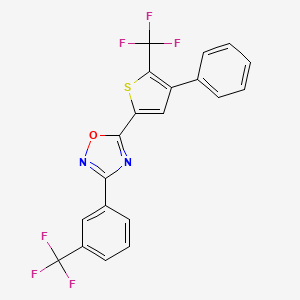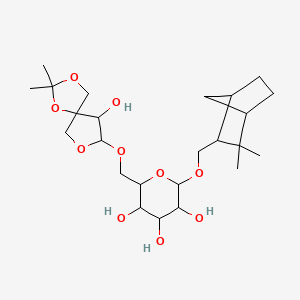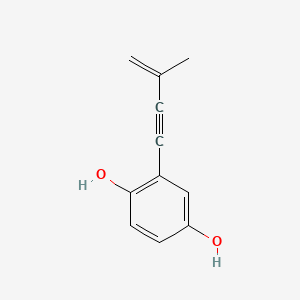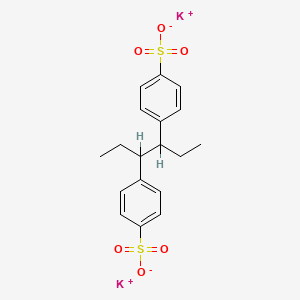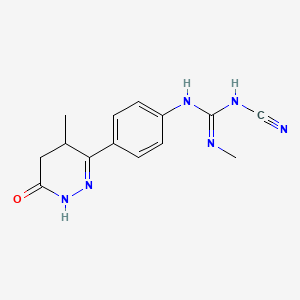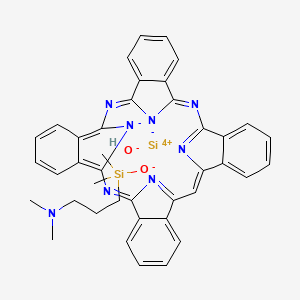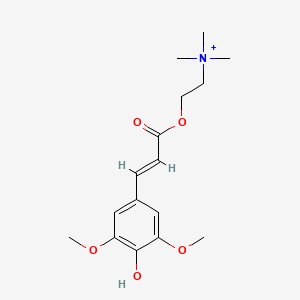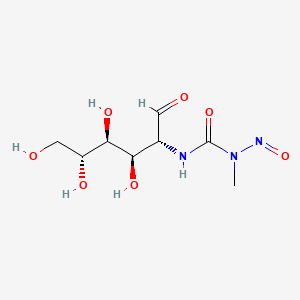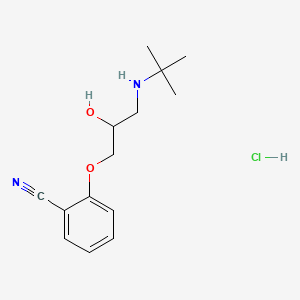
Small Cardioactive Peptide B (SCPB)
Vue d'ensemble
Description
Le Petit Peptide Cardioactif B (SCPB) est un neuropeptide qui joue un rôle important dans les systèmes nerveux de diverses espèces de gastéropodes. Il est connu pour sa capacité à stimuler l'activité de l'adénylate cyclase dans les tissus cardiaques et branchiaux, ce qui entraîne divers effets physiologiques . Le SCPB a été largement étudié pour son rôle dans la modulation des programmes moteurs liés à l'alimentation et à la locomotion chez les gastéropodes .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du Petit Peptide Cardioactif B implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus commence généralement par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque ajout d'acide aminé implique des étapes de déprotection et de couplage, garantissant la formation de la séquence correcte. Le peptide final est ensuite clivé de la résine et purifié .
Méthodes de Production Industrielle
La production industrielle du Petit Peptide Cardioactif B suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour rationaliser le processus, et la chromatographie liquide haute performance (CLHP) est utilisée pour la purification afin d'atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de Réactions
Le Petit Peptide Cardioactif B subit diverses réactions chimiques, notamment:
Oxydation : Le SCPB peut être oxydé, en particulier au niveau des résidus méthionine, ce qui peut affecter son activité biologique.
Réduction : Des réactions de réduction peuvent être utilisées pour inverser l'oxydation, restaurant l'activité du peptide.
Substitution : Des réactions de substitution d'acides aminés peuvent être utilisées pour modifier le SCPB à des fins de recherche.
Réactifs et Conditions Courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol (DTT) pour la réduction. Les réactions de substitution impliquent souvent l'utilisation de dérivés spécifiques d'acides aminés dans des conditions contrôlées .
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent des formes oxydées et réduites du SCPB, ainsi que des peptides modifiés avec des acides aminés substitués. Ces produits sont souvent analysés à l'aide de techniques comme la spectrométrie de masse et la CLHP pour confirmer leur structure et leur pureté .
Applications de la Recherche Scientifique
Le Petit Peptide Cardioactif B a une large gamme d'applications de recherche scientifique:
Chimie : Le SCPB est utilisé comme peptide modèle pour l'étude des techniques de synthèse et de modification des peptides.
Industrie : Le peptide est utilisé dans le développement de composés bioactifs et comme étalon de référence en chimie analytique.
Mécanisme d'Action
Le Petit Peptide Cardioactif B exerce ses effets en se liant à des récepteurs spécifiques sur les cellules cibles, ce qui conduit à l'activation de l'adénylate cyclase. Cette enzyme convertit l'ATP en AMP cyclique (AMPc), qui agit comme un second messager pour déclencher diverses réponses physiologiques. Chez les gastéropodes, le SCPB améliore les programmes moteurs liés à l'alimentation et à la locomotion en modulant l'activité neuronale .
Applications De Recherche Scientifique
Small Cardioactive Peptide B has a wide range of scientific research applications:
Chemistry: SCPB is used as a model peptide for studying peptide synthesis and modification techniques.
Mécanisme D'action
Small Cardioactive Peptide B exerts its effects by binding to specific receptors on target cells, leading to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which acts as a secondary messenger to trigger various physiological responses. In gastropods, SCPB enhances motor programs related to feeding and locomotion by modulating neuronal activity .
Comparaison Avec Des Composés Similaires
Composés Similaires
Petit Peptide Cardioactif A (SCPA) : Un autre neuropeptide avec des fonctions similaires mais une séquence d'acides aminés différente.
FMRFamide : Un neuropeptide qui module également les programmes moteurs mais a des interactions de récepteurs distinctes.
Unicité
Le Petit Peptide Cardioactif B est unique en raison de sa séquence spécifique et de ses effets puissants sur l'activité de l'adénylate cyclase dans les tissus cardiaques et branchiaux. Sa capacité à moduler les programmes d'alimentation et de locomotion chez les gastéropodes le distingue des autres neuropeptides .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H80N14O11S2/c1-29(2)25-37(63-48(74)38(26-32-15-17-33(67)18-16-32)64-49(75)39(28-42(54)68)62-45(71)34(53)19-23-78-4)47(73)59-30(3)44(70)65-40(27-31-11-7-6-8-12-31)51(77)66-22-10-14-41(66)50(76)61-36(13-9-21-58-52(56)57)46(72)60-35(43(55)69)20-24-79-5/h6-8,11-12,15-18,29-30,34-41,67H,9-10,13-14,19-28,53H2,1-5H3,(H2,54,68)(H2,55,69)(H,59,73)(H,60,72)(H,61,76)(H,62,71)(H,63,74)(H,64,75)(H,65,70)(H4,56,57,58)/t30-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDATZUYVZKJKRE-SXMXEBDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H80N14O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84746-43-0 | |
| Record name | Small cardioactive peptide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


